2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate 2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2031259-79-5
VCID: VC11671245
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-14(11(16)18-4)7-5-10(15)6-8-14/h10H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate

CAS No.: 2031259-79-5

Cat. No.: VC11671245

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate - 2031259-79-5

Specification

CAS No. 2031259-79-5
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 2-O-tert-butyl 4-O-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-14(11(16)18-4)7-5-10(15)6-8-14/h10H,5-9H2,1-4H3
Standard InChI Key RBUHRXSCCDWPPV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s defining feature is its 2-azabicyclo[2.2.2]octane core, a bridged bicyclic system containing one nitrogen atom. The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, creating a rigid, three-dimensional structure . Two ester groups are appended to the nitrogen atom and the C4 position: a tert-butyloxycarbonyl (Boc) group at N2 and a methyl ester at C4. This configuration is represented in the IUPAC name 2-O-tert-butyl 4-O-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource Indices
CAS No.2031259-79-5
Molecular FormulaC14H23NO4\text{C}_{14}\text{H}_{23}\text{NO}_{4}
Molecular Weight269.34 g/mol
SMILESCC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC
InChIKeyRBUHRXSCCDWPPV-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s InChIKey (RBUHRXSCCDWPPV-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)N1CC2(CCC1CC2)C(=O)OC) provide insights into its connectivity and stereoelectronic properties . Computational models predict a compact, highly substituted bicyclic system with limited conformational flexibility due to the bridged ring structure. The tert-butyl group introduces steric bulk, which may influence reactivity and intermolecular interactions.

Synthesis and Chemical Reactivity

Reaction Dynamics

The tert-butyl ester is susceptible to acidic hydrolysis, while the methyl ester can be cleaved under basic conditions. This differential reactivity allows for selective deprotection, making the compound a versatile intermediate for further derivatization. For instance, the Boc group can be removed with trifluoroacetic acid to generate a free amine, enabling subsequent coupling reactions in drug synthesis .

Applications in Pharmaceutical Research

Role in Drug Design

The rigid bicyclic scaffold mimics natural product architectures, making it a valuable template for designing enzyme inhibitors and receptor modulators. The nitrogen atom serves as a hydrogen bond donor/acceptor, while the ester groups enhance solubility and bioavailability.

Target ClassMechanism of ActionResearch Status
Neurological DisordersModulation of GABA receptorsPreclinical studies
Infectious DiseasesInhibition of viral proteasesComputational docking
OncologyKinase inhibitionLead optimization

Case Study: Antiviral Activity

In silico studies suggest that the compound’s bicyclic core can occupy the substrate-binding pocket of SARS-CoV-2 main protease (Mpro^\text{pro}), potentially disrupting viral replication. Molecular dynamics simulations highlight favorable binding energies (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) due to hydrophobic interactions with the tert-butyl group and hydrogen bonding with the ester carbonyl.

Future Research Directions

Synthesis Optimization

Improving yield and selectivity in the synthesis of this compound remains a priority. Flow chemistry and catalytic asymmetric methods could enhance efficiency, as demonstrated in related systems .

Biological Evaluation

Comprehensive studies on pharmacokinetics, metabolism, and in vivo efficacy are needed to validate therapeutic potential. Collaborations between synthetic chemists and pharmacologists will be critical to advancing this research.

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